1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate is not yet fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and glutamate. By modulating these neurotransmitters, 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate may be able to reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate has been shown to exhibit a range of biochemical and physiological effects. In addition to its potential as a treatment for addiction, 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate has also been shown to exhibit antidepressant and anxiolytic effects in animal models. Furthermore, 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate is that it is relatively easy to synthesize and has been well-characterized in the scientific literature. Furthermore, 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate is that its exact mechanism of action is not yet fully understood, which may make it difficult to develop targeted therapies based on its activity.
Future Directions
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate. One area of research that may be of interest is the development of targeted therapies based on the activity of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate. By better understanding the mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate, researchers may be able to develop more effective treatments for addiction and other disorders. Additionally, further research on the biochemical and physiological effects of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate may help to identify new therapeutic applications for this promising compound.
Synthesis Methods
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate involves the reaction of 1-benzyl-4-piperidone with isonicotinoyl hydrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate. The synthesis of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate is relatively straightforward and has been well-documented in the scientific literature.
Scientific Research Applications
1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is the use of 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate as a potential treatment for drug addiction. Studies have shown that 1-(1-benzyl-4-piperidinyl)-4-isonicotinoylpiperazine oxalate can reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
properties
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O.C2H2O4/c27-22(20-6-10-23-11-7-20)26-16-14-25(15-17-26)21-8-12-24(13-9-21)18-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-7,10-11,21H,8-9,12-18H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKULCWHJYPTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=NC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.